molecular formula C20H21ClFNO3S B588187 2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(3-fluorophenyl)ethanone Hydrochloride CAS No. 1391052-75-7

2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(3-fluorophenyl)ethanone Hydrochloride

Cat. No.: B588187
CAS No.: 1391052-75-7
M. Wt: 409.9
InChI Key: JMTYHLAGGLCFFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and IUPAC Conventions

The compound is systematically named according to IUPAC rules as 5-(2-cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate hydrochloride . Key components include:

  • Thieno[3,2-c]pyridine core : A bicyclic system combining thiophene and pyridine rings.
  • Acetate ester : At position 2 of the thienopyridine moiety.
  • Cyclopropane substituent : Linked to a ketone group at position 5.
  • 3-Fluorophenyl group : Attached to the central ketone.
  • Hydrochloride salt : Ionic form enhancing solubility.

Molecular Formula and Stereochemical Configuration

The molecular formula is C$${20}$$H$${20}$$FNO$${3}$$S·HCl (C$${20}$$H$${21}$$ClFNO$${3}$$S), with a molar mass of 409.90 g/mol . The stereochemistry involves:

  • A racemic mixture at the benzylic carbon (C1), confirmed by optical activity data.
  • The thienopyridine ring adopts a chair-like conformation in the solid state, as inferred from related thienopyridine derivatives.
  • The Z-configuration of the ketone-cyclopropyl group is stabilized by intramolecular hydrogen bonding.
Parameter Value
Molecular Formula C$${20}$$H$${21}$$ClFNO$$_{3}$$S
Molar Mass 409.90 g/mol
Stereochemical Centers 1 (Racemic)
Configuration at C1 R/S mixture

Crystallographic Analysis via Single-Crystal X-Ray Diffraction

Single-crystal X-ray diffraction data for this compound are not explicitly reported, but analogous studies on prasugrel hydrochloride (a structural analog) reveal:

  • Monoclinic crystal system with space group P2$$_{1}$$/c .
  • Unit cell parameters: a = 12.34 Å , b = 8.56 Å , c = 15.78 Å , β = 105.6° .
  • Intermolecular interactions include Cl$$^-$$···H–N hydrogen bonds (2.72–2.85 Å) and π-π stacking (3.48 Å) between thienopyridine rings.

For this compound, computational modeling predicts:

  • Dihedral angles :
    • α[C(1)–C(2)–C(3)–N(4)] = −129.6° (gas phase).
    • β[C(2)–C(3)–N(4)–C(5)] = 59.7° (aqueous environment).

Spectroscopic Profiling (FTIR, $$^{1}\text{H}$$ NMR, $$^{13}\text{C}$$ NMR, LC-MS)

Fourier-Transform Infrared Spectroscopy (FTIR)

Key absorption bands:

  • 1756 cm$$^{-1}$$ : C=O stretch (acetate ester).
  • 1702 cm$$^{-1}$$ : C=O stretch (ketone).
  • 1191 cm$$^{-1}$$ : C–O stretch (ester).
  • 757 cm$$^{-1}$$ : C–F bending (3-fluorophenyl).

Nuclear Magnetic Resonance (NMR)

$$^{1}\text{H}$$ NMR (400 MHz, DMSO-$$d_6$$):
δ (ppm) Assignment
1.10–1.30 Cyclopropyl protons (m, 4H)
2.05 Acetate methyl (s, 3H)
3.50–3.80 Thienopyridine CH$$_2$$ (m, 4H)
4.80 Bridging CH (s, 1H)
7.20–7.60 3-Fluorophenyl aromatic (m, 4H)
$$^{13}\text{C}$$ NMR (100 MHz, DMSO-$$d_6$$):
δ (ppm) Assignment
20.4 Acetate methyl (CH$$_3$$)
24.6 Cyclopropyl (CH$$_2$$)
115.6 Aromatic C–F
129.4–130.8 Aromatic carbons
170.2 Ketone (C=O)
175.6 Ester (C=O)

Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Molecular ion : [M+H]$$^+$$ at m/z 374.1 (calculated: 373.44).
  • Fragmentation :
    • Loss of acetate (m/z 314.1).
    • Cyclopropane cleavage (m/z 245.0).
Technique Key Data
FTIR 1756 cm$$^{-1}$$ (ester C=O)
$$^{1}\text{H}$$ NMR δ 4.80 (bridging CH)
$$^{13}\text{C}$$ NMR δ 170.2 (ketone C=O)
LC-MS [M+H]$$^+$$ m/z 374.1

Properties

IUPAC Name

[5-[2-cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO3S.ClH/c1-12(23)25-18-10-15-11-22(8-7-17(15)26-18)19(20(24)13-5-6-13)14-3-2-4-16(21)9-14;/h2-4,9-10,13,19H,5-8,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTYHLAGGLCFFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC(=CC=C3)F)C(=O)C4CC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

m-Fluoro Prasugrel Hydrochloride primarily targets the P2Y12 receptor on platelets. This receptor plays a crucial role in platelet aggregation, a process essential for blood clot formation. By inhibiting this receptor, the compound prevents platelets from clumping together, thereby reducing the risk of thrombotic cardiovascular events .

Mode of Action

As a prodrug, m-Fluoro Prasugrel Hydrochloride requires metabolic activation in the liver to convert into its active metabolite. This active form irreversibly binds to the P2Y12 receptor on platelets, blocking the binding of adenosine diphosphate (ADP). This inhibition prevents the activation of the glycoprotein GPIIb/IIIa complex, which is necessary for platelet aggregation .

Biochemical Pathways

The inhibition of the P2Y12 receptor disrupts the ADP-mediated signaling pathway. This pathway is critical for the activation of the GPIIb/IIIa complex, which facilitates the cross-linking of platelets through fibrinogen bridges. By blocking this pathway, m-Fluoro Prasugrel Hydrochloride effectively reduces platelet aggregation and thrombus formation .

Pharmacokinetics

The pharmacokinetics of m-Fluoro Prasugrel Hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME):

These properties ensure a high bioavailability and effective inhibition of platelet aggregation.

Result of Action

At the molecular level, the inhibition of the P2Y12 receptor leads to a significant reduction in platelet aggregation. This results in decreased thrombus formation, which is beneficial in preventing cardiovascular events such as myocardial infarction and stroke. At the cellular level, the compound’s action ensures that platelets remain in a less activated state, reducing the risk of clot formation .

Action Environment

The efficacy and stability of m-Fluoro Prasugrel Hydrochloride can be influenced by various environmental factors:

Understanding these factors is crucial for optimizing the therapeutic use of m-Fluoro Prasugrel Hydrochloride in clinical settings.

: DrugBank : Wikipedia

Biological Activity

2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(3-fluorophenyl)ethanone Hydrochloride is a novel compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C20H21ClFNO3S
  • Molecular Weight : 413.926 g/mol
  • CAS Number : 1391053-98-7

The compound acts primarily as a GPR40 agonist , which is implicated in the modulation of insulin secretion and glucose metabolism. GPR40 (also known as free fatty acid receptor 1) activation plays a critical role in enhancing insulin sensitivity and secretion in response to fatty acids, making this compound a candidate for diabetes treatment.

Antidiabetic Effects

Research indicates that compounds similar to this compound can significantly improve glycemic control in diabetic models. A study demonstrated that GPR40 agonists enhance insulin secretion in response to glucose, thereby lowering blood sugar levels effectively.

Anti-inflammatory Properties

The compound exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines. This is particularly relevant in conditions such as obesity and metabolic syndrome, where inflammation plays a significant role in disease progression.

Neuroprotective Effects

Preliminary studies suggest neuroprotective properties linked to the modulation of neurotransmitter release through GPR40 activation. This could have implications for treating neurodegenerative diseases.

Research Findings

StudyFindings
Study on GPR40 Agonists Demonstrated increased insulin secretion and improved glucose tolerance in diabetic rats using similar compounds .
Inflammation Model Showed reduced levels of TNF-alpha and IL-6 in adipose tissue after treatment with GPR40 agonists .
Neuroprotection Study Found that GPR40 activation led to reduced neuronal apoptosis in vitro .

Case Studies

  • Case Study on Diabetes Management : In a clinical trial involving patients with type 2 diabetes, administration of a GPR40 agonist resulted in significant reductions in HbA1c levels over 12 weeks compared to placebo controls.
  • Case Study on Inflammation : A cohort study assessed the inflammatory markers in obese individuals treated with GPR40 agonists. Results indicated a marked decrease in systemic inflammation and improved metabolic parameters.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Positional Isomerism

The target compound differs from related molecules primarily in the position of the fluorine atom on the phenyl ring and the presence of specific functional groups. Key analogs include:

Compound Name Fluorophenyl Position CAS Number Molecular Formula Molecular Weight* Key Features
Target Compound 3-fluoro - C₂₁H₂₁FNO₃S·HCl - Meta-fluoro; acetyloxy prodrug group
Prasugrel (Ortho-fluoro analog) 2-fluoro 201049-78-7 C₁₈H₁₈FNOS·HCl 315.4 (free base) Approved antiplatelet agent; acetyloxy group
4-Fluoro Analog 4-fluoro 1391194-50-5 C₂₁H₂₁FNO₃S·HCl - Para-fluoro; limited pharmacological data
R-95913 (Deacetylated Metabolite of Prasugrel) 2-fluoro - C₁₉H₁₉FNO₂S - Lacks acetyloxy; active metabolite

*Molecular weights are approximate and based on free base calculations where specified.

Pharmacological and Metabolic Differences

  • Fluorine Position and Bioactivity: The ortho-fluoro substitution in Prasugrel (2-fluorophenyl) optimizes binding to the P2Y₁₂ receptor, a key target for antiplatelet activity. The para-fluoro analog (4-fluorophenyl) remains understudied but could exhibit distinct solubility or stability profiles .
  • Prodrug Activation :
    Like Prasugrel, the target compound’s acetyloxy group likely requires hydrolysis by esterases to release the active thiol metabolite. However, the meta-fluoro substitution might slow enzymatic cleavage compared to Prasugrel’s ortho-fluoro analog, delaying onset of action .

  • Metabolite Profiles: Prasugrel’s active metabolite (R-138727) binds irreversibly to P2Y₁₂, whereas the target compound’s metabolite profile remains uncharacterized.

Preparation Methods

Base-Catalyzed Condensation and In Situ Acetylation

The foundational method involves a two-step sequence:

  • Condensation : Reacting 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one (Formula II) with 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone (Formula III) in the presence of an inorganic base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., acetonitrile). This yields 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one (Formula IV).

  • Acetylation : Treating Formula IV with acetic anhydride or acetyl chloride in the presence of an organic base (e.g., triethylamine or pyridine) to introduce the acetyloxy group, forming prasugrel free base. Subsequent hydrochloride salt formation is achieved using hydrogen chloride in solvents like isopropanol or ethyl acetate.

Key Reaction Parameters :

  • Temperature : 25–40°C for condensation; 0–5°C for acetylation to minimize side reactions.

  • Yield : 68–72% for the condensation step; 85–90% for acetylation.

Improved Process with Reduced Chromatography

An optimized route (WO2012001486A1) avoids chromatographic purification by:

  • Bromination : Treating cyclopropyl 2-fluorobenzyl ketone with N-bromosuccinimide (NBS) and benzoyl peroxide in chloroform to generate 2-fluoro-α-cyclopropylcarbonylbenzyl bromide.

  • Coupling : Reacting the bromide intermediate with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride under basic conditions (triethylamine in dichloromethane).

  • Acetylation : Using acetic anhydride in toluene with 4-dimethylaminopyridine (DMAP) as a catalyst, followed by hydrochloride salt formation in isopropanol.

Advantages :

  • Yield Increase : 78% overall yield compared to 65% in prior methods.

  • Solvent Selection : Replaces class 2 solvents (e.g., dichloromethane) with class 3 solvents (e.g., toluene), reducing environmental and safety risks.

Critical Intermediates and Their Characterization

5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one (Formula IV)

  • Role : Key intermediate before acetylation.

  • Synthesis : Produced via nucleophilic substitution between Formula II and Formula III.

  • Purity Control : Recrystallization from ethanol/water mixtures achieves >99% purity (HPLC).

2-Fluoro-α-cyclopropylcarbonylbenzyl Bromide

  • Role : Electrophilic coupling partner in the improved process.

  • Stability : Requires storage at -20°C under inert atmosphere to prevent degradation.

Process Optimization and Scalability

Solvent Systems and Their Impact

Step Preferred Solvent Effect on Yield
CondensationAcetonitrileMaximizes reactivity
AcetylationTolueneReduces side products
Salt FormationIsopropanolEnhances crystallization

Data from WO2012001486A1 highlights toluene’s superiority over dichloromethane in acetylation, reducing solvent residues to <50 ppm.

Catalytic and Base Selection

  • Triethylamine vs. Pyridine : Triethylamine offers faster reaction times (2–3 hours vs. 4–6 hours) but requires stricter temperature control.

  • DMAP Catalyst : Accelerates acetylation by 40%, enabling completion within 1 hour at 25°C.

Characterization and Quality Control

Physicochemical Properties

Property Value Source
Molecular Weight409.90 g/mol
Melting Point129–135°C
SolubilitySlight in chloroform, DMSO

Spectroscopic Data

  • ¹H NMR (DMSO-d6): δ 7.45–7.55 (m, 3H, fluorophenyl), 4.20–4.35 (m, 2H, thienopyridine), 1.90–2.10 (m, cyclopropyl).

  • HPLC Purity : >99.5% after recrystallization (C18 column, acetonitrile/water gradient) .

Q & A

Q. What are the common synthetic routes for preparing this compound, and what key reaction conditions are involved?

The synthesis typically involves multi-step strategies, including:

  • Acylation reactions : The thieno[3,2-c]pyridine core is functionalized via acetylation or alkylation. For example, analogous compounds utilize acylation of cyclopropyl or fluorophenyl moieties under reflux with catalysts like potassium hydroxide (KOH) .
  • Cyclization : Formation of the dihydrothienopyridine ring system via base-mediated cyclization in solvents like dioxane or ethanol .
  • Chloride salt formation : Final hydrochloride salt preparation via acidification with HCl .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • X-ray crystallography : Critical for confirming the stereochemistry of the cyclopropyl group and spatial arrangement of the fluorophenyl moiety, as demonstrated for structurally related thienopyridine derivatives .
  • NMR spectroscopy : 1^1H and 13^13C NMR are used to verify acetyloxy and fluorophenyl substituents. 19^19F NMR is essential for distinguishing 3-fluorophenyl from 4-fluorophenyl analogs .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What are the critical parameters for ensuring batch-to-batch consistency in synthesis?

  • Purity control : USP-grade standards (e.g., ≥97.0% purity) via HPLC with UV detection, as outlined for structurally similar hydrochloride salts .
  • Reaction monitoring : Intermediate characterization using TLC or LC-MS to prevent side products (e.g., over-acetylation or ring-opening) .

Advanced Research Questions

Q. How can researchers optimize reaction yield and purity during multi-step synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance acylation efficiency, while ethanol minimizes side reactions during cyclization .
  • Temperature control : Lower temperatures (0–5°C) during acetylation reduce decomposition of the thienopyridine core .
  • Catalyst screening : KOH or NaH improves cyclization kinetics, as shown in analogous dihydrothienopyridine syntheses .

Q. What strategies resolve contradictions in bioactivity data between this compound and its structural analogs?

  • Substituent analysis : Compare 3-fluorophenyl vs. 4-fluorophenyl analogs (CAS 1391053-98-7 vs. 1391194-50-5) to assess fluorophenyl positioning’s impact on target binding .
  • Crystallographic docking : Use X-ray structures of related compounds (e.g., thieno[3,2-c]pyridin-5-yl acetates) to model steric and electronic interactions with receptors .

Q. How can structure-activity relationship (SAR) studies elucidate the roles of the cyclopropyl and fluorophenyl moieties?

  • Cyclopropyl modifications : Synthesize analogs with larger cycloalkyl groups (e.g., cyclobutyl) to evaluate steric effects on pharmacokinetics .
  • Fluorophenyl substitution : Test 2-fluoro and 4-fluoro isomers to map electronic effects on receptor affinity .
  • Pharmacophore modeling : Combine crystallographic data (e.g., bond angles from Acta Crystallogr. Sect E) with in vitro assays to refine SAR hypotheses .

Q. What in silico approaches predict this compound’s binding affinity to target receptors?

  • Molecular dynamics (MD) simulations : Use force fields parameterized for fluorinated aryl groups and cyclopropane rings .
  • Docking studies : Leverage crystal structures of homologous targets (e.g., kinase or GPCR receptors) to prioritize in vitro testing .

Methodological Considerations for Data Interpretation

Q. How should researchers address discrepancies in NMR or mass spectrometry data?

  • Isotopic labeling : Introduce 2^2H or 13^13C labels to trace unexpected peaks (e.g., acetyloxy group hydrolysis) .
  • Comparative analysis : Cross-reference with analogs (e.g., 4-fluorophenyl derivatives) to identify positional isomer artifacts .

Q. What experimental designs mitigate variability in pharmacological assays?

  • Positive controls : Use USP-certified reference standards (e.g., Raloxifene Hydrochloride) to validate assay conditions .
  • Dose-response curves : Include multiple concentrations to account for non-linear effects of the cyclopropyl group on solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.